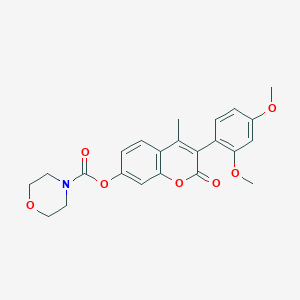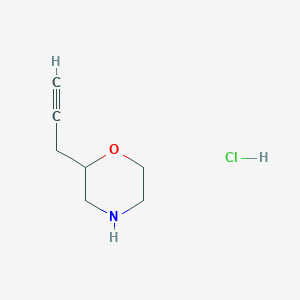
2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide” likely contains a nitrophenyl group, a phenylhydrazine group, and a carbothioamide group. These functional groups are common in organic chemistry and are often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the nitrophenyl, phenylhydrazine, and carbothioamide groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall structure .Chemical Reactions Analysis
Compounds containing nitrophenyl groups are often involved in reduction reactions. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of reducing agents such as sodium borohydride or hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, nitrophenyl groups are known to be electron-withdrawing, which could affect the compound’s reactivity .Scientific Research Applications
1. Structural Analysis and Synthesis
2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide and its derivatives have been explored in various structural analysis and synthetic applications. For instance, the reaction of related compounds in boiling ethanol with hydrochloric acid led to the synthesis of structurally similar compounds (Kariuki et al., 2022). These compounds are often characterized using techniques like X-ray diffraction and magnetic resonance spectroscopy.
2. Biological Activities and Antioxidant Properties
Some derivatives of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide have been studied for their biological activities, including DNA-binding, antioxidant, and cytotoxic activities. For example, certain ruthenium(II) carbonyl complexes with benzaldehyde 4-phenyl-3-thiosemicarbazones showed significant antioxidant activity against DPPH radical and exhibited cytotoxicity against cancer cell lines (Sampath et al., 2013).
3. Chemical Sensing and Spectrophotometric Applications
In spectrophotometric applications, derivatives of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide have been used for the simultaneous determination of metals like copper, cobalt, nickel, and iron in foodstuffs and vegetables (Moghadam et al., 2016). These compounds show sensitivity and selectivity in complex formation with these metals, which is useful for analytical purposes.
4. Corrosion Inhibition
Thiosemicarbazide derivatives, including those structurally similar to 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide, have been investigated as corrosion inhibitors for metals like mild steel in acidic solutions. Studies have demonstrated their effectiveness in inhibiting corrosion, with their inhibition efficiencies showing dependence on certain quantum chemical parameters (Ebenso et al., 2010).
5. Pharmacodynamic Significance
Some indole-2,3-dione derivatives, synthesized from reactions involving compounds related to 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide, have shown potential as eco-friendly fungicides and bactericides with pharmacodynamic significance (Singh & Nagpal, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitroanilino)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-8-6-11(7-9-12)15-16-13(20)14-10-4-2-1-3-5-10/h1-9,15H,(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKCYOPIUMBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)


![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2691324.png)




![3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine](/img/structure/B2691333.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)